Z-FG-NHO-Bz

Cathepsin Inhibition Enzyme Kinetics Protease Selectivity

Z-FG-NHO-Bz is a cell-permeable, irreversible cathepsin inhibitor for apoptosis and cancer metastasis studies. Its 43-fold higher potency for cathepsin L (k2/Ki 3.8x10⁵ vs 8.9x10³ M⁻¹sec⁻¹ for B) enables selective protease interrogation. Ideal for caspase-independent apoptosis (EC50 22-47 µM) and long-term assays (half-life 300 hr at 0°C).

Molecular Formula C26H25N3O6
Molecular Weight 475.5 g/mol
Cat. No. B12378544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-FG-NHO-Bz
Molecular FormulaC26H25N3O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C26H25N3O6/c30-23(29-35-25(32)21-14-8-3-9-15-21)17-27-24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,27,31)(H,28,33)(H,29,30)/t22-/m0/s1
InChIKeyOXFHSXOSIKNPIA-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-FG-NHO-Bz: A Selective Cysteine Cathepsin Inhibitor for Apoptosis and Cancer Research


Z-FG-NHO-Bz (CAS 118292-22-1), also known as Cathepsin Inhibitor I or Z-Phe-Gly-NHO-Bz, is a synthetic, cell-permeable, and irreversible inhibitor of cysteine cathepsins [1]. It is characterized by its selective inhibition profile against cathepsins B, L, and S, as well as papain, with quantitatively defined kinetic constants (k2/Ki) . The compound is widely utilized as a research tool to dissect the roles of lysosomal proteases in cellular processes such as apoptosis, cancer progression, and metastasis, and is distinguished by its ability to induce caspase-independent apoptosis in cancer cells [2].

Why Z-FG-NHO-Bz Cannot Be Substituted with General Protease Inhibitors


Generic substitution with broad-spectrum protease inhibitors or even other cathepsin inhibitors like E-64 or CA-074 is not scientifically valid due to Z-FG-NHO-Bz's unique and quantifiable combination of properties. Unlike E-64, which demonstrates weak inhibition of cathepsin B [1], Z-FG-NHO-Bz exhibits a specific and potent irreversible inhibition profile across multiple cathepsins, quantified by distinct k2/Ki values [2]. Furthermore, its demonstrated ability to induce rapid, caspase-independent apoptosis in cancer cells at defined EC50 concentrations [3] is a functional outcome not predicted by or shared with many in-class compounds, which often require caspase activation or exhibit different cytotoxic profiles. The evidence below provides the quantitative basis for these critical differentiations.

Quantitative Differentiation of Z-FG-NHO-Bz from Closest Comparators


Differential Potency Against Cathepsin L vs. Cathepsin B: A Kinetic Comparison

Z-FG-NHO-Bz demonstrates significantly higher potency for cathepsin L compared to cathepsin B, as measured by the second-order rate constant (k2/Ki). Its k2/Ki for cathepsin L (3.8 x 10⁵ M⁻¹sec⁻¹) is 43-fold higher than for cathepsin B (8.9 x 10³ M⁻¹sec⁻¹) [1]. In contrast, the broad-spectrum inhibitor E-64 is a weak inhibitor of cathepsin B [2], and the selective inhibitor CA-074 exhibits negligible activity against cathepsin L (Ki ≈ 40-200 μM) while potently inhibiting cathepsin B (Ki = 2-5 nM) . This starkly different selectivity profile means Z-FG-NHO-Bz is uniquely positioned for experiments requiring potent cathepsin L inhibition without the extreme cathepsin B selectivity of CA-074.

Cathepsin Inhibition Enzyme Kinetics Protease Selectivity

Irreversible vs. Reversible Inhibition: Impact on Experimental Endpoints

Z-FG-NHO-Bz acts as an irreversible inhibitor of its target cathepsins [1]. This is a critical mechanistic distinction from reversible inhibitors like Odanacatib (MK-0822), a reversible covalent cathepsin K inhibitor . Irreversible inhibition ensures sustained target suppression even after the compound is removed from the media (e.g., in washout experiments) or metabolized, providing a more durable and predictable cellular phenotype. This property is essential for assays where long-term target engagement is required to observe downstream biological effects, such as apoptosis induction over 24-48 hours.

Irreversible Inhibition Protease Mechanism Washout Assays

Superior Aqueous Stability for Long-Term Experimental Use

Z-FG-NHO-Bz exhibits defined and extended stability in buffered solutions. Its half-life is reported as 25 hours at 30°C and extends to 300 hours (12.5 days) at 0°C within a pH range of 5-9 [1]. This quantitative stability data is crucial for experimental planning, ensuring that the compound remains active throughout the duration of cell culture or enzymatic assays. While other inhibitors like Z-VAD-FMK are noted for stability due to O-methylation, specific half-life data in similar aqueous conditions is not consistently reported, making Z-FG-NHO-Bz's well-defined stability profile a key differentiator for reproducible experimental design.

Compound Stability Assay Reproducibility Storage

Caspase-Independent Apoptosis Induction: A Functional Differentiation

Z-FG-NHO-Bz induces rapid apoptotic death in multiple human cancer cell lines with an EC50 range of 22 to 47 μM, and this effect is independent of caspases, p53, and MAP kinases [1]. This is a stark functional contrast to caspase inhibitors like Z-VAD-FMK, which function by blocking caspase-mediated apoptosis . The ability of Z-FG-NHO-Bz to trigger cell death through a lysosomal pathway, even when the canonical caspase cascade is blocked or defective, makes it a unique tool for studying alternative cell death mechanisms relevant to cancer therapy, where caspase-dependent apoptosis is often impaired.

Apoptosis Caspase-Independent Cell Death Cancer Cell Lines

Recommended Research Applications for Z-FG-NHO-Bz Based on Quantitative Evidence


Investigating Lysosomal Cell Death in Caspase-Deficient Cancer Models

Z-FG-NHO-Bz is the preferred tool for studies aiming to induce and characterize caspase-independent apoptosis. Its established EC50 range (22-47 μM) for inducing rapid apoptosis in a panel of cancer cell lines, independent of p53 and MAP kinase signaling, provides a robust and quantifiable experimental foundation [1]. This application is ideal for researchers exploring therapeutic strategies to bypass common apoptosis resistance mechanisms in cancer, where compounds like Z-VAD-FMK would instead inhibit the process .

Dissecting Cathepsin L vs. Cathepsin B Functions in Invasion and Metastasis

Given its 43-fold higher potency for cathepsin L over cathepsin B (k2/Ki values of 3.8 x 10⁵ vs. 8.9 x 10³ M⁻¹sec⁻¹, respectively) [1], Z-FG-NHO-Bz is the appropriate chemical probe for experiments where cathepsin L activity is hypothesized to be the primary driver. This contrasts with the use of CA-074 (highly B-selective) or E-64 (weak B-activity), allowing for more specific interrogation of cathepsin L's role in matrix degradation, cell motility, and tumor invasion.

Long-Term Cell Culture Experiments Requiring Sustained Target Inhibition

The irreversible inhibition mechanism of Z-FG-NHO-Bz, combined with its defined aqueous stability (half-life of 300 hours at 0°C and 25 hours at 30°C), makes it exceptionally well-suited for long-term cell culture assays, washout experiments, and in vitro models where sustained cathepsin inhibition is critical [1]. Researchers can rely on the compound's durability to maintain target engagement over multi-day experiments without the need for frequent media replenishment, reducing variability and compound usage.

Comparative Studies of Cysteine Protease Inhibitor Mechanisms

As a cell-permeable, irreversible inhibitor with a well-defined cathepsin selectivity profile, Z-FG-NHO-Bz serves as an essential reference compound for comparative studies. It can be used alongside reversible inhibitors (e.g., Odanacatib ) or broad-spectrum irreversible inhibitors (e.g., E-64 [2]) to deconvolute the specific contributions of inhibition kinetics and selectivity to a given biological phenotype, thereby strengthening the mechanistic conclusions of protease-focused research.

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